REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.C(=O)(O)[O-].[Na+].[CH3:14][O:15][CH:16]([O:19][CH3:20])[CH2:17][NH2:18]>>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([NH:18][CH2:17][CH:16]([O:19][CH3:20])[O:15][CH3:14])=[N:3][CH:4]=1 |f:1.2|
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Name
|
|
Quantity
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50 g
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Type
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reactant
|
Smiles
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BrC1=NC=C(C=C1)Br
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Name
|
|
Quantity
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50 mL
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
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the reaction mixture was extracted with ethyl acetate
|
Type
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WASH
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Details
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The extract was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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the organic layer was dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
the solvent was removed
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Type
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CUSTOM
|
Details
|
the resulting crude product was purified by silica gel column chromatography (ethyl acetate/hexane)
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)NCC(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.53 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |